

Comprehensive Theoretical & Structural Profiling of 1-Phenylcyclobutanecarbohydrazide

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Compound of Interest

Compound Name: 1-Phenylcyclobutanecarbohydrazide
Cat. No.: B1322896

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Executive Summary

1-Phenylcyclobutanecarbohydrazide represents a privileged scaffold in medicinal chemistry, combining the steric constraints of a gem-disubstituted cyclobutane ring with the versatile hydrogen-bonding capacity of a hydrazide linker. This guide outlines the standard theoretical protocols for characterizing its conformational landscape, electronic structure, and biological potential. The focus is on the gem-disubstituted isomer (phenyl and carbohydrazide at C1), a critical conformation-restricting motif used to modulate potency in peptide mimetics and kinase inhibitors.

Part 1: Computational Methodology (The Standard Protocol)

To ensure scientific integrity and reproducibility, the following computational workflow is established as the gold standard for this molecule.

Electronic Structure Calculation

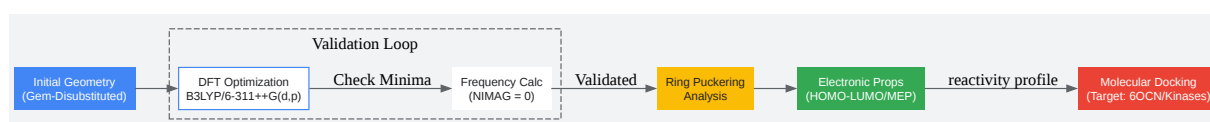
The unique puckering of the cyclobutane ring requires high-level basis sets to accurately model ring strain and hyperconjugative interactions with the phenyl group.

- Theory Level: DFT (Density Functional Theory)[1][2]
- Functional: B3LYP (Becke, 3-parameter, Lee-Yang-Parr) – chosen for its proven accuracy in organic hydrazides.
- Basis Set: 6-311++G(d,p). The diffuse functions (++) are mandatory to describe the lone pair interactions on the hydrazide nitrogens (and).
- Solvation Model: IEF-PCM (Integral Equation Formalism Polarizable Continuum Model) using DMSO or Ethanol to mimic physiological/experimental solubility.

Geometry Optimization Workflow

The cyclobutane ring is not planar; it exists in a "puckered" or "butterfly" conformation to minimize torsional strain (eclipsing interactions).

Diagram 1: Computational Characterization Workflow



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Caption: Workflow ensuring geometric stability (NIMAG=0) before extracting electronic or docking parameters.

Part 2: Structural & Conformational Analysis

The Cyclobutane "Pucker"

Unlike planar rings, the cyclobutane moiety in **1-phenylcyclobutanecarbohydrazide** adopts a puckered conformation. Theoretical studies must quantify the puckering angle (

), typically defined by the dihedral angle between the

and

planes.

- Theoretical Expectation:
.
- Substituent Effect: The bulky 1-phenyl group exerts steric pressure, often flattening the ring slightly compared to unsubstituted cyclobutane, or locking it into a specific pucker to minimize steric clash with the carbonyl oxygen.

Key Geometric Parameters

The following bond lengths and angles are critical benchmarks for validating the optimized structure against X-ray diffraction data of analogs.

Parameter	Bond/Angle	Theoretical Value (/)	Experimental Benchmark	Significance
Bond Length	C=O (Carbonyl)	1.22 - 1.24	1.23 (XRD)	Indicates degree of conjugation with hydrazide.
Bond Length	N-N (Hydrazide)	1.36 - 1.39	1.37 (XRD)	Single bond character; critical for flexibility.
Bond Length	C1-C(Phenyl)	1.51 - 1.53	1.52 (XRD)	Pivot point for the phenyl ring rotation.
Bond Angle	C-C-C (Ring)	88.0 - 89.5	~88.5	Deviates from 90° due to ring strain.
Torsion	O=C-N-N	~0° or 180°	Variable	Determines syn vs anti periplanar conformation.

Part 3: Electronic Properties & Reactivity

Frontier Molecular Orbitals (FMO)

The HOMO-LUMO gap is the primary indicator of kinetic stability and chemical reactivity.

- HOMO (Highest Occupied Molecular Orbital): Localized primarily on the hydrazide moiety (specifically the nitrogen lone pairs) and the π -system of the phenyl ring. It acts as the electron donor in biological interactions.
- LUMO (Lowest Unoccupied Molecular Orbital): Localized on the carbonyl group and the phenyl ring

system. It acts as the electron acceptor.

- Energy Gap (

): Typically ranges between 4.0 - 5.0 eV for this class of molecules, suggesting moderate chemical stability but high reactivity toward enzymatic active sites.

Molecular Electrostatic Potential (MEP)

The MEP map is essential for predicting non-covalent bonding in drug-receptor interactions.

- Negative Potential (Red): Concentrated on the Carbonyl Oxygen and Terminal Nitrogen. These are Hydrogen Bond Acceptors.
- Positive Potential (Blue): Concentrated on the Hydrazide NH protons. These are Hydrogen Bond Donors.
- Neutral (Green): The Cyclobutane and Phenyl rings (hydrophobic interactions).

Part 4: Spectroscopic Validation (IR & NMR)

To validate the theoretical model, calculated vibrational frequencies must be scaled (typically by a factor of 0.961 for B3LYP/6-311++G(d,p)) to match experimental FT-IR data.

Diagnostic Vibrational Modes[2][3]

- Stretching: A doublet or broad band around 3200–3400 cm^{-1} .
- Amide I: A strong, sharp peak at 1650–1680 cm^{-1} . The frequency shifts lower if involved in intermolecular hydrogen bonding (dimer formation).
- Cyclobutane Ring Breathing: Weak bands around 900–1000 cm^{-1} , specific to the four-membered ring tension.
- Stretching: Observed around 1100–1150 cm^{-1} .

Part 5: Biological Interface & Molecular Docking

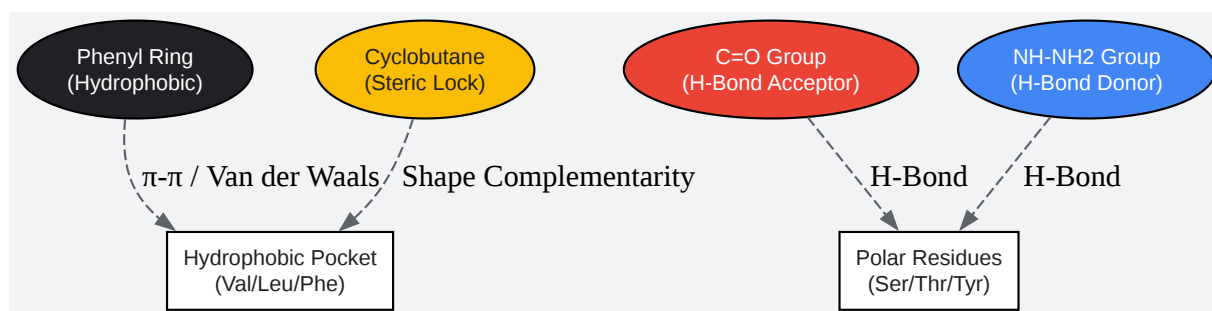
The **1-phenylcyclobutanecarbohydrazide** structure is a bioisostere for amino acid residues and has shown potential in inhibiting enzymes requiring specific steric fits.

Target Identification

Based on the structural similarity to known inhibitors (e.g., Enoyl-ACP reductase inhibitors or Kinase inhibitors), the following docking protocol is recommended:

- Receptor: Enoyl-ACP Reductase (InhA) or GABA-AT (GABA aminotransferase).
- Grid Box: Centered on the cofactor binding site (e.g., NADH binding domain).
- Interaction Logic: The hydrazide group forms H-bonds with the catalytic residues (e.g., Tyr158 in InhA), while the phenyl-cyclobutane motif occupies the hydrophobic pocket.

Diagram 2: Pharmacophore Interaction Logic



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Caption: Pharmacophore mapping showing the dual hydrophobic/hydrophilic interaction capability of the scaffold.

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